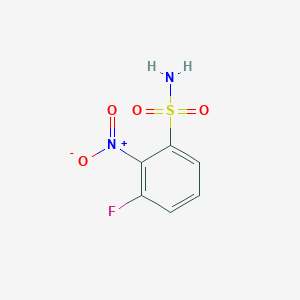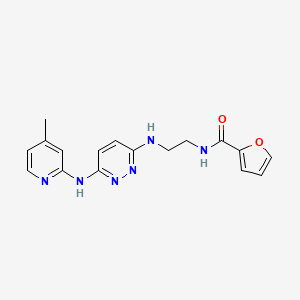![molecular formula C19H21NO4S B2526905 Methyl 4-{[(oxan-4-yl)(thiophen-2-yl)methyl]carbamoyl}benzoate CAS No. 2097869-21-9](/img/structure/B2526905.png)
Methyl 4-{[(oxan-4-yl)(thiophen-2-yl)methyl]carbamoyl}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-{[(oxan-4-yl)(thiophen-2-yl)methyl]carbamoyl}benzoate is a complex organic compound that features a benzoate ester linked to a carbamoyl group, which is further connected to an oxane (tetrahydropyran) and a thiophene ring. This compound is of interest due to its unique structural components, which confer a variety of chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[(oxan-4-yl)(thiophen-2-yl)methyl]carbamoyl}benzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Carbamoyl Intermediate: This involves the reaction of oxan-4-ylamine with thiophen-2-ylmethyl isocyanate under controlled conditions to form the intermediate carbamoyl compound.
Esterification: The intermediate is then reacted with methyl 4-bromobenzoate in the presence of a base such as potassium carbonate (K2CO3) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent recovery and recycling processes are also implemented to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-{[(oxan-4-yl)(thiophen-2-yl)methyl]carbamoyl}benzoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Methyl 4-{[(oxan-4-yl)(thiophen-2-yl)methyl]carbamoyl}benzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 4-{[(oxan-4-yl)(thiophen-2-yl)methyl]carbamoyl}benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Mécanisme D'action
The mechanism of action of Methyl 4-{[(oxan-4-yl)(thiophen-2-yl)methyl]carbamoyl}benzoate is not fully understood but is believed to involve interactions with specific molecular targets. The thiophene ring may interact with biological receptors or enzymes, modulating their activity. The oxane ring could influence the compound’s solubility and bioavailability, enhancing its effectiveness in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-{[(oxan-4-yl)(phenyl)methyl]carbamoyl}benzoate: Similar structure but with a phenyl ring instead of a thiophene ring.
Methyl 4-{[(oxan-4-yl)(pyridin-2-yl)methyl]carbamoyl}benzoate: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
Methyl 4-{[(oxan-4-yl)(thiophen-2-yl)methyl]carbamoyl}benzoate is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and potential biological activities not seen in its analogs with phenyl or pyridine rings .
Propriétés
IUPAC Name |
methyl 4-[[oxan-4-yl(thiophen-2-yl)methyl]carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4S/c1-23-19(22)15-6-4-14(5-7-15)18(21)20-17(16-3-2-12-25-16)13-8-10-24-11-9-13/h2-7,12-13,17H,8-11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWBQXVDNQZPHHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC(C2CCOCC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(E)-4-(Dimethylamino)-1-(1-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)but-2-en-1-one](/img/structure/B2526822.png)
![3-amino-N-(4-ethoxyphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2526825.png)
![3-methyl-6-[3-(pyrrolidine-1-carbonyl)phenoxy]pyridazine](/img/structure/B2526826.png)

![N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]quinoxaline-2-carboxamide](/img/structure/B2526830.png)
![2-(2-Fluorophenoxy)-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]acetamide](/img/structure/B2526834.png)

![N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-cyclopropylacetamide](/img/structure/B2526836.png)
![1-[2-(2-Aminoethyl)-3-methylpiperidin-1-yl]-2-naphthalen-2-ylethanone;hydrochloride](/img/structure/B2526838.png)
![2-benzoyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide](/img/structure/B2526839.png)

![2-[7,8-dimethyl-2-oxo-4-(thiophen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2526841.png)


